5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C14H14N2O2. It is used in various fields of chemistry and biology due to its unique properties .
Synthesis Analysis
The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a phenyl group and a prop-2-ynyl group.Scientific Research Applications
Synthesis and Biological Evaluation
The compound 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide and its derivatives have been synthesized for potential applications in various fields of scientific research. One study focused on synthesizing derivatives of this compound as potential antibacterial drugs, revealing that some derivatives showed moderate to good activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Devi et al., 2018).
Antimicrobial Activity
Further research into the antimicrobial activity of novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides, synthesized via a three-component reaction under ultrasound irradiation, showed that the majority of these cyclic amides exhibited weak antimicrobial activity (Jassem & Chen, 2021). This suggests potential for further optimization in the search for more potent antimicrobial agents.
Chemical Synthesis Techniques
Innovative chemical synthesis techniques have been employed to create this compound derivatives. One notable method is the one-pot synthesis approach, which produced 5-oxopyrrolidine-2-carboxamides in good yields via a tandem Ugi condensation and intramolecular substitution, demonstrating the efficiency and versatility of modern synthetic methods (Zeng et al., 2013).
Structural and Conformational Analysis
The structural and conformational analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent, has been conducted using X-ray analysis and AM1 molecular orbital methods. This study provides insights into the molecular conformation and crystal structure, which are crucial for understanding the compound's interaction with biological targets (Banerjee et al., 2002).
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated, alongside quantum chemical methods to understand its electronic structure and potential reactivity. This research helps in the design of new compounds with desired physical and chemical properties for various applications (Devi, Bishnoi, & Fatma, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
For instance, imidazole derivatives have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This property might influence the interaction of the compound with its targets.
Biochemical Pathways
For example, imidazole derivatives have been reported to influence a broad range of chemical and biological properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Properties
IUPAC Name |
5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h1,3-7,11H,8-10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVVLSSHFYXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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